REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]([I:8])[n:6][cH:7]1.[CH3:20][CH2:21][O:22][C:23]([CH3:24])=[O:25].[NH2:9][CH2:10][CH2:11][NH:12][C:13]([O:14][C:15]([CH3:16])([CH3:17])[CH3:18])=[O:19]>>[Br:1][c:2]1[cH:3][cH:4][c:5]([NH:9][CH2:10][CH2:11][NH:12][C:13]([O:14][C:15]([CH3:16])([CH3:17])[CH3:18])=[O:19])[n:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1ccc(I)nc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)NCCN
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)NCCNc1ccc(Br)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |